2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide
Overview
Description
2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide is an organophosphorus compound with the molecular formula C6H10ClOPS. This compound is known for its unique structural features, which include a phosphorus atom bonded to both sulfur and chlorine atoms, forming a heterocyclic ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide typically involves the reaction of phosphorus trichloride with 2,4,4-trimethyl-1-pentene in the presence of sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+C6H12→C6H10ClOPS
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.
Substitution: The chlorine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide
- 3,3,5-Trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide
Uniqueness
2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-chloro-3,3,5-trimethyl-2-sulfanylidene-1,2λ5-oxaphosphole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClOPS/c1-5-4-6(2,3)9(7,10)8-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYQLCCZGFRVPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(P(=S)(O1)Cl)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClOPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284117 | |
Record name | 2-chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-19-1 | |
Record name | 1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6303-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 35760 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC41900 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC35760 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-2,3-DIHYDRO-3,3,5-TRIMETHYL-1,2-OXAPHOSPHOLE-2-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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